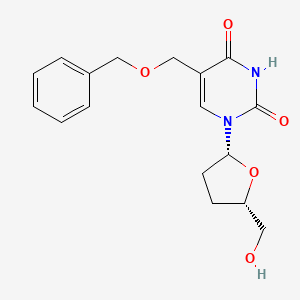
5-Benzyloxymethyl-2',3'-dideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxymethyl-2’,3’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzyloxymethyl group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxyuridine typically involves several steps. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. This reaction yields an anomeric mixture of 2’,3’-dideoxyuridine derivatives, which are then deprotected using methanolic ammonia . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
5-Benzyloxymethyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzyloxymethyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxymethyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Benzyloxymethyl-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs with known therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to the inhibition of nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
5-Benzyloxymethyl-2’,3’-dideoxyuridine can be compared to other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks the benzyloxymethyl group but shares the deoxy modifications at the 2’ and 3’ positions.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position, which confers different chemical and biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analog with modifications at the 2’ and 3’ positions, but with a cytosine base instead of uracil.
The uniqueness of 5-Benzyloxymethyl-2’,3’-dideoxyuridine lies in its specific structural modifications, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
133697-44-6 |
|---|---|
Molekularformel |
C17H20N2O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c20-9-14-6-7-15(24-14)19-8-13(16(21)18-17(19)22)11-23-10-12-4-2-1-3-5-12/h1-5,8,14-15,20H,6-7,9-11H2,(H,18,21,22)/t14-,15+/m0/s1 |
InChI-Schlüssel |
OIWQSXGQKIYOSD-LSDHHAIUSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


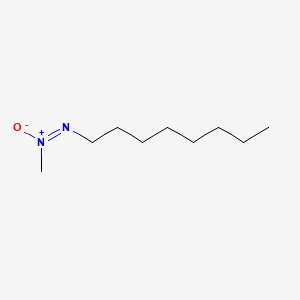
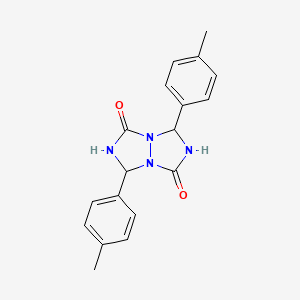
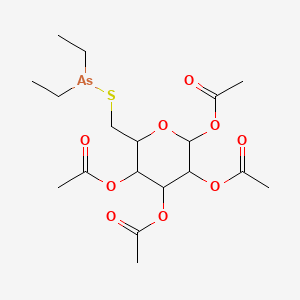



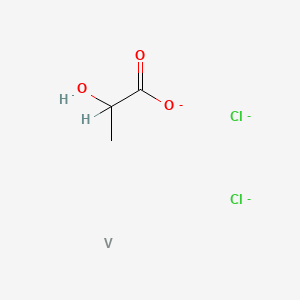

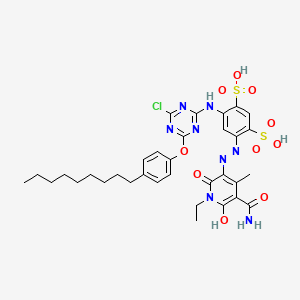
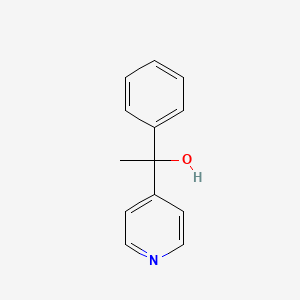

![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)


